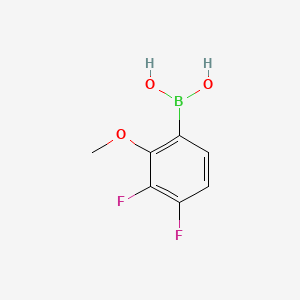
(4-アミノ-5-ブロモピリジン-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Amino-5-bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 . The IUPAC name for this compound is (4-amino-5-bromo-3-pyridyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Amino-5-bromopyridin-3-yl)methanol” is 1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Amino-5-bromopyridin-3-yl)methanol” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.36, indicating its lipophilicity . It is also very soluble, with a solubility of 3.14 mg/ml .科学的研究の応用
化学的性質
“(4-アミノ-5-ブロモピリジン-3-イル)メタノール”は、分子量203.04の固体化合物です。 . この化合物の分子式はC6H7BrN2Oです。 . この化合物は、室温で不活性雰囲気下、暗所に保管されています。 .
ピリミジン系チオ尿素化合物の合成
この化合物は、新規ピリミジン系チオ尿素化合物の合成に用いられています。 . これらの化合物は、良好から優れた収率(61〜88%)で合成されています。 .
2型糖尿病の潜在的な治療法
合成されたピリミジン系チオ尿素化合物は、2型糖尿病の治療の可能性を示しています。 . これらの化合物は、2型糖尿病の治療に重要な役割を果たす酵素である、酵母α-グルコシダーゼに対してin vitroで研究されています。 .
α-グルコシダーゼに対する阻害効果
合成された化合物のいくつかは、参照化合物であるアカルボースよりも、α-グルコシダーゼに対して優れた阻害効果を示しています。 . 例えば、化合物4i、4f、4h、4c、および4eは、より優れた阻害効果を示しています。 .
幅広い生物活性
Safety and Hazards
“(4-Amino-5-bromopyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
(4-amino-5-bromopyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSDOAVPLXAMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)








